N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as FMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to bind to and inhibit the activity of the enzyme N-myristoyltransferase, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has potential as an anti-cancer agent. It has also been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying specific biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. One area of research is the development of more selective and potent inhibitors of N-myristoyltransferase. Another area of research is the investigation of the potential use of this compound as an anti-cancer agent. Additionally, this compound may have potential as a therapeutic agent for various inflammatory and neurodegenerative conditions, and further research in these areas is needed.
Synthesis Methods
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves several chemical reactions. One of the most common methods of synthesis involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-4-methylthiazole, followed by the addition of furan-2-carbaldehyde and sodium cyanoborohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in scientific research. It has been found to have several applications in the fields of pharmacology, biochemistry, and physiology. One of the most common uses of this compound is as a tool for studying the mechanism of action of various drugs and compounds. It has also been used to investigate the role of certain enzymes and receptors in various biological processes.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-10-14(25-16(22-10)13-7-4-8-24-13)9-21-15(23)11-5-2-3-6-12(11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONQXMVCZQYHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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